2-Oxo-2,3-dihydro-1H-indene-1-carboxamide
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Overview
Description
2-Oxo-2,3-dihydro-1H-indene-1-carboxamide is an organic compound with a unique structure that includes an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves organic synthesis techniques. One common method includes the reaction of indene derivatives with appropriate reagents under controlled conditions. For example, the reaction of indene with formamide in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but has an amino group instead of an oxo group.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Another similar compound with a methyl ester group, used in organic synthesis.
Uniqueness
2-Oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-oxo-1,3-dihydroindene-1-carboxamide |
InChI |
InChI=1S/C10H9NO2/c11-10(13)9-7-4-2-1-3-6(7)5-8(9)12/h1-4,9H,5H2,(H2,11,13) |
InChI Key |
MPQWMORTTKMRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C1=O)C(=O)N |
Origin of Product |
United States |
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